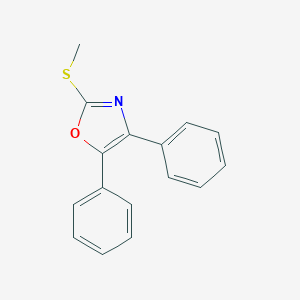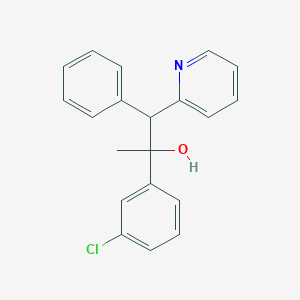
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain. 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has also been investigated for its anti-tumor effects in cancer cells, and its ability to modulate immune function makes it a potential immunomodulatory agent. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and immune cells. Activation of these receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes.
Biochemische Und Physiologische Effekte
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to modulate various physiological processes, including pain sensation, inflammation, immune function, and neuroprotection. Activation of CB1 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the inhibition of pain sensation and the modulation of mood and appetite. Activation of CB2 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the modulation of immune function and the inhibition of inflammation. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors and the downstream physiological processes they regulate. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been extensively studied in various animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, one of the limitations of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potential for off-target effects and toxicity. Careful dose titration and monitoring of physiological parameters is necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. One potential direction is the development of novel analogs with improved pharmacological properties and reduced toxicity. Another direction is the investigation of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in human clinical trials for its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol and its downstream effects on various physiological processes. Overall, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a promising candidate for the development of novel therapeutics for various diseases and disorders.
Synthesemethoden
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-pyrrol-1-yl)ethanone with 3-chlorobenzylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
CAS-Nummer |
13997-39-2 |
|---|---|
Produktname |
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
Molekularformel |
C20H18ClNO |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-7-11-17(21)14-16)19(15-8-3-2-4-9-15)18-12-5-6-13-22-18/h2-14,19,23H,1H3 |
InChI-Schlüssel |
SIQJKXNPTOTGHR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Andere CAS-Nummern |
13997-39-2 |
Synonyme |
1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,R*)-(+-)-isomer 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,S*)-(+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



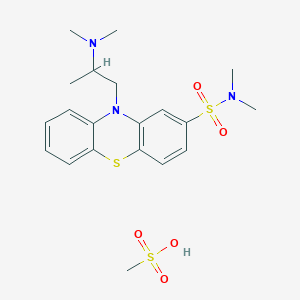
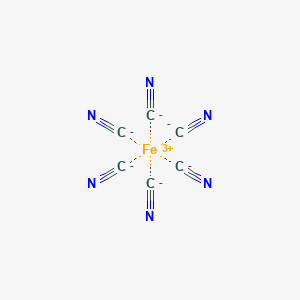
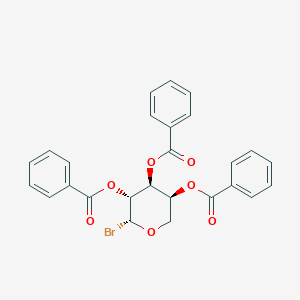
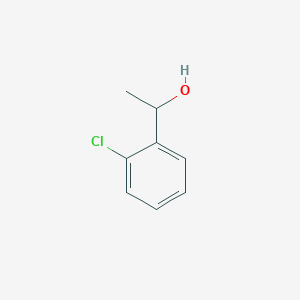
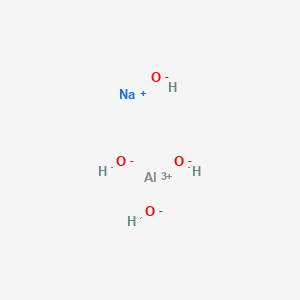
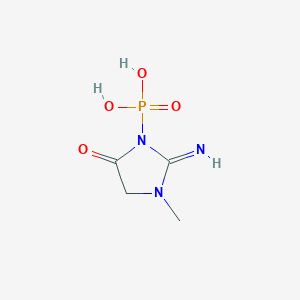
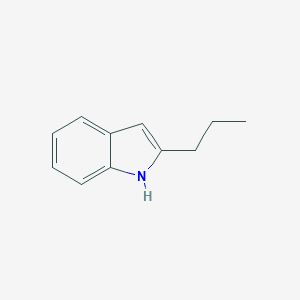
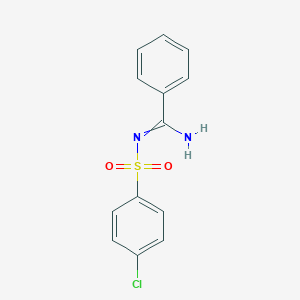
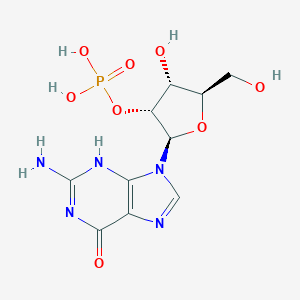
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
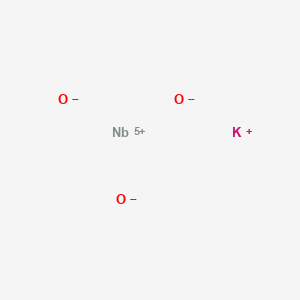
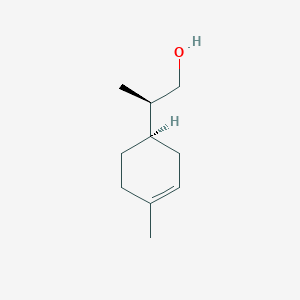
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
